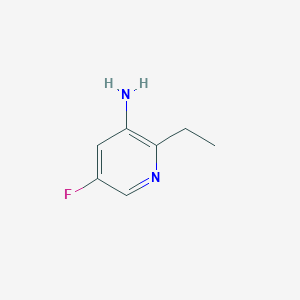

2-Ethyl-5-fluoropyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Ethyl-5-fluoropyridin-3-amine” is a chemical compound with the molecular formula C7H9FN2. It is used for pharmaceutical testing and has been the subject of various scientific studies.

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Ethyl-5-fluoropyridin-3-amine”, involves methods like the Umemoto reaction and the Balts-Schiemann reaction . These methods are used to create 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .

Physical And Chemical Properties Analysis

Fluoropyridines, like “2-Ethyl-5-fluoropyridin-3-amine”, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

科学的研究の応用

Chemoselective Functionalization

2-Ethyl-5-fluoropyridin-3-amine is involved in the chemoselective functionalization process. One such example is the functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions result in a bromide substitution product. Interestingly, the chemoselectivity can be reversed under neat conditions without palladium catalysis, leading to substitution at different positions. Such functionalization techniques are crucial in synthesizing complex molecules for various applications, including medicinal chemistry (Stroup et al., 2007).

Catalyst-free Amination

2-Ethyl-5-fluoropyridin-3-amine also plays a role in catalyst-free amination reactions. For instance, 2-fluoropyridine reacts with amines to yield N-(pyridin-2-yl) derivatives. This reaction is noted for its moderate to good yields and demonstrates the higher reactivity of 2-fluoro-5-halopyridines compared to 2-fluoropyridine alone (Abel et al., 2015).

Radiosynthesis

The compound is also used in radiosynthesis, a technique widely employed in medical imaging. Specifically, the synthesis of 2-amino-5-[18F]fluoropyridines involves a palladium-catalyzed reaction with various amines, and the process starts with the radiofluorination of certain precursors. This application is crucial for developing radiotracers used in Positron Emission Tomography (PET) scans, which are instrumental in diagnosing and managing various health conditions (Pauton et al., 2019).

Modification of Biologically Active Compounds

2-Ethyl-5-fluoropyridin-3-amine is involved in the modification of biologically active compounds, like tetrahydrocarbazoles, under specific conditions leading to new derivatives. These modifications can significantly impact the biological activity of the compounds and are important in drug design and discovery (Sokolov et al., 2014).

Safety and Hazards

“2-Ethyl-5-fluoropyridin-3-amine” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

将来の方向性

Fluoropyridines, including “2-Ethyl-5-fluoropyridin-3-amine”, have potential applications in various fields due to their unique properties . They are of interest in the search for new agricultural products with improved physical, biological, and environmental properties . They are also used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

作用機序

Target of Action

2-Ethyl-5-fluoropyridin-3-amine is an important organic intermediate primarily used in the synthesis of various enzyme inhibitors and antagonists . It serves as a key ingredient in the production of new inhibitors and antagonists for various enzymes, peptides, and hormone receptors . .

Mode of Action

It’s known that fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property might influence the interaction of 2-Ethyl-5-fluoropyridin-3-amine with its targets.

Biochemical Pathways

It’s known that fluoropyridines are of special interest as potential imaging agents for various biological applications . This suggests that they might interact with multiple biochemical pathways.

Result of Action

It’s known that fluoropyridines are used in the synthesis of various biologically active compounds, suggesting that they might have significant effects at the molecular and cellular levels .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

特性

IUPAC Name |

2-ethyl-5-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCJXNMBXFIDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-fluoropyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)

![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2356749.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)

![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)

![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)

![[2-Fluoro-4-(trifluoromethyl)phenyl]{6-[4-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2356765.png)